![molecular formula C8H9FN2O2 B3291973 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide CAS No. 874881-07-9](/img/structure/B3291973.png)
2-(4-fluorophenoxy)-N'-hydroxyethanimidamide
Overview
Description
The compound “2-(4-fluorophenoxy)benzaldehyde” has been mentioned in the context of related peer-reviewed papers and technical documents . Another compound, “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate”, has also been referenced .
Synthesis Analysis
A compound named “2-(4-fluorophenoxy) acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .
Molecular Structure Analysis
The compound “2-(4-fluorophenoxy) acetic acid” crystallizes in the monoclinic crystal system . Another compound, “2- (4-Fluorophenoxy)ethyl 2- [ (2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate”, has been mentioned in the context of structure and properties .
Chemical Reactions Analysis
The compound “2-(4-fluorophenoxy) acetic acid” was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .
Physical And Chemical Properties Analysis
The compound “2-(4-fluorophenoxy)acetic acid” has a molecular weight of 170.14 and is solid at 20 degrees Celsius .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the androgen receptor has the ability to regulate gene expression and affect cellular proliferation and differentiation within androgen-responsive tissues.
Mode of Action
While the exact mode of action for 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide is not explicitly stated in the search results, it can be inferred that it interacts with its target, the androgen receptor, to bring about changes in the cell. This could involve binding to the receptor, causing a conformational change that allows it to interact with specific DNA sequences known as hormone response elements. This interaction can lead to changes in gene transcription, ultimately affecting the function and behavior of the cell .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
2-(4-fluorophenoxy)-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOASYDRQSEFBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/O)/N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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